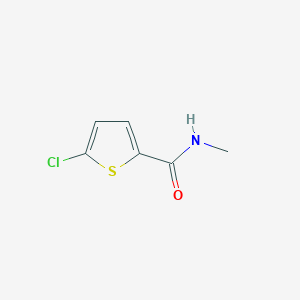

5-chloro-N-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-methylthiophene-2-carboxamide: is a chemical compound with the molecular formula C6H6ClNOS and a molecular weight of 175.64 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxamide group at the 2-position of the thiophene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with methylamine under appropriate conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for 5-chloro-N-methylthiophene-2-carboxamide are not extensively documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-chloro-N-methylthiophene-2-carboxamide is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology: In biological research, it serves as a building block for the synthesis of compounds with potential biological activity .

Medicine: The compound is an impurity of Rivaroxaban, a novel antithrombotic agent, indicating its relevance in the pharmaceutical industry .

Industry: It is used in the production of various chemical products and as a reference standard in analytical chemistry .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 5-chloro-2-thiophenecarboxylic acid

- 5-chloro-N-phenylthiophene-2-carboxamide

- 5-chloro-N-ethylthiophene-2-carboxamide

Comparison: 5-chloro-N-methylthiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Activité Biologique

5-Chloro-N-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and thrombosis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a chlorine atom and a carboxamide group. This structure contributes to its biological activity, particularly in inhibiting specific pathways involved in cancer progression and thrombus formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity .

Key Findings:

- Cell Viability Assays : In vitro studies showed that the compound exhibited GI50 values ranging from 29 nM to 78 nM , indicating potent antiproliferative effects against multiple cancer types. For instance, one study reported that derivatives of this compound had cell viability levels greater than 87% at concentrations of 50 µM , suggesting low cytotoxicity while maintaining efficacy against cancer cells .

- Mechanism of Action : The compound was identified as a potent inhibitor of mutant EGFR/BRAF pathways, which are critical targets in various cancers. It was particularly effective against non-small cell lung cancer (NSCLC) cell lines, with IC50 values for EGFR T790M inhibition reported as low as 0.094 µM .

Antithrombotic Activity

In addition to its anticancer properties, this compound has shown promise as an antithrombotic agent .

Research Insights:

- Selectivity for FXa : The compound demonstrated more than 10,000-fold selectivity for Factor Xa (FXa) over other serine proteases such as thrombin and trypsin, indicating its potential as a safe anticoagulant .

- In Vivo Efficacy : In animal models, the compound exhibited significant antithrombotic effects with an effective dose (ED50) of approximately 5.0 mg/kg , showcasing its therapeutic potential in preventing thromboembolic disorders .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have indicated:

- Oral Bioavailability : The compound displayed moderate to high oral bioavailability ranging from 60% to 86% , making it suitable for oral administration .

- Clearance Rates : Low clearance rates in preclinical studies suggest that the compound maintains effective concentrations in circulation over extended periods .

Comparative Biological Activity

The following table summarizes the biological activities and selectivity profiles of this compound compared to other related compounds:

| Compound | Activity Type | GI50 (nM) | IC50 (µM) | Selectivity for FXa |

|---|---|---|---|---|

| This compound | Anticancer | 29 - 78 | 0.094 | >10,000-fold |

| Other derivatives (e.g., 3a–e) | Anticancer | Varies | Varies | N/A |

| Compound 5 (related structure) | Antithrombotic | N/A | N/A | High |

Propriétés

IUPAC Name |

5-chloro-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAGEONOOXRBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.